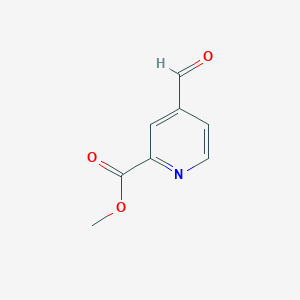
Methyl 4-formylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-formylpicolinate is a chemical compound with the molecular formula C8H7NO3 . It has an average mass of 165.146 Da and a monoisotopic mass of 165.042587 Da .
Molecular Structure Analysis
The molecular structure of Methyl 4-formylpicolinate consists of 8 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis
Methyl 4-formylpicolinate is a solid compound . It has a molecular weight of 165.15 . It should be stored in an inert atmosphere at a temperature between 2-8°C .科学的研究の応用
Homochiral Amino Acid Synthesis
- Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivatives, related to Methyl 4-formylpicolinate, have been hydroformylated to yield important intermediates for the synthesis of homochiral amino acid derivatives, which are of significant synthetic value (Kollár & Sándor, 1993).
Antineoplastic Activity
- Derivatives of picolinic acid, like 4-Phenyl-2-picoline, have been explored for antineoplastic activity. They are transformed into corresponding carboxaldehyde and then into amino compounds for use in antineoplastic agents (Agrawal et al., 1975).
Tuberculostatic Activity
- 4-Phenylpicolin derivatives with a thiosemicarbazone structure, similar to Methyl 4-formylpicolinate, have shown promising tuberculostatic activity. This discovery highlights their potential in the development of antitubercular drugs (Gobis et al., 2022).
Reduction of Nitroarenes
- Studies have been conducted on the reduction of nitroarenes, such as 4-chloronitrobenzene, to aminoarenes using formic acid in the presence of a catalytic amount of RuCl2(PPh3)3. This process is relevant to Methyl 4-formylpicolinate in the field of catalytic reduction (Watanabe et al., 1984).
Catalytic Oxidation
- The catalytic oxidation of 2-methyl pyridine to 2picolinic formic acid has been studied, showcasing the activity of mesoporous catalysts and their relevance in reactions involving picolinic acid derivatives (Shan et al., 2018).
Electrocatalytic Reduction
- The electrocatalytic reduction of compounds such as 2-ethylpicolinate and 2-formylpyridine, closely related to Methyl 4-formylpicolinate, has been explored. This study provides insights into the electrochemical behavior of these compounds (Romulus & Savall, 1998).
Antitumor Agents
- Research into derivatives like 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, which shares structural similarities with Methyl 4-formylpicolinate, has revealed its potential as an antineoplastic agent (Agrawal et al., 1977).
Catalytic Applications in Polymerization
- Cationic methyl-palladium complexes containing bidentate N ∧ O and P ∧ O ligands have been synthesized and used in the copolymerization of carbon monoxide and ethene, demonstrating applications in polymer chemistry (Britovsek et al., 1997).
Inhibition of Tubulin Polymerization
- Methoxy-substituted 3-formyl-2-phenylindoles, related to Methyl 4-formylpicolinate, have been studied for their potential to inhibit tubulin polymerization, indicating possible applications in cancer therapy (Gastpar et al., 1998).
Antitumor Derivatives
- Novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated against different tumor cell lines, showcasing the potential of picolinamide derivatives in cancer treatment (Meng et al., 2021).
Cognition-Enhancing Properties
- Compounds like 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine have been studied for their cognition-enhancing properties, indicating the potential of picoline derivatives in cognitive disorder treatments (Lin et al., 1997).
Safety and Hazards
Methyl 4-formylpicolinate is associated with several hazard statements including H302, H315, H319, H332, and H335 . These suggest that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Therefore, appropriate safety measures should be taken while handling this compound .
特性
IUPAC Name |
methyl 4-formylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(11)7-4-6(5-10)2-3-9-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJCYKYLTLEDGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-formylpicolinate | |
CAS RN |
64463-46-3 |
Source


|
| Record name | methyl 4-formylpyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide](/img/structure/B2644264.png)
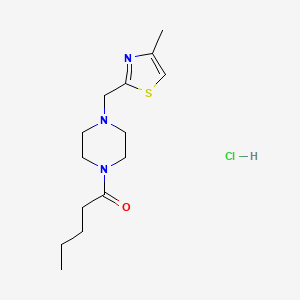
![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)
![3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2644267.png)
![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)

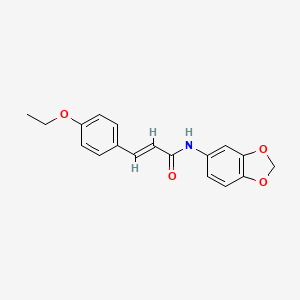
![2-(4-Acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2644275.png)
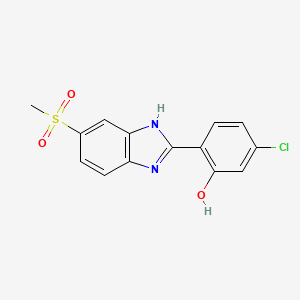
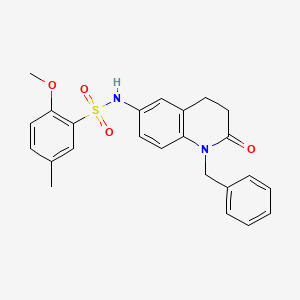
![2-chloro-5-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2644280.png)
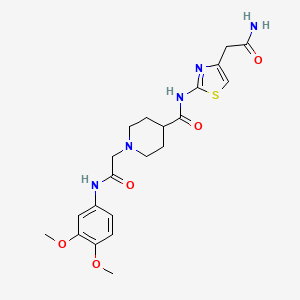
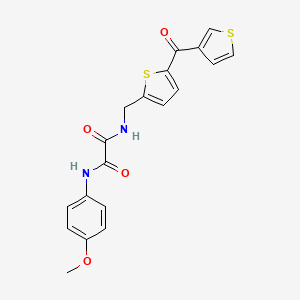
![ethyl 4-{[(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2644284.png)